5-(4-Fluorophenyl)-3-methyl-2-thiophenecarbonitrile

描述

属性

CAS 编号 |

175137-39-0 |

|---|---|

分子式 |

C12H8FNS |

分子量 |

217.26 g/mol |

IUPAC 名称 |

5-(4-fluorophenyl)-3-methylthiophene-2-carbonitrile |

InChI |

InChI=1S/C12H8FNS/c1-8-6-11(15-12(8)7-14)9-2-4-10(13)5-3-9/h2-6H,1H3 |

InChI 键 |

GXJKZRGHLPXSST-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1C2=CC(=C(S2)C#N)N)F |

Pictograms |

Irritant |

产品来源 |

United States |

An In-depth Technical Guide to the Synthesis of 5-(4-Fluorophenyl)-3-methyl-2-thiophenecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthetic pathway for 5-(4-Fluorophenyl)-3-methyl-2-thiophenecarbonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis primarily relies on the versatile Gewald three-component reaction, followed by a Sandmeyer-type reaction to introduce the nitrile functionality. This guide presents a plausible and detailed experimental protocol based on established chemical transformations.

Synthetic Strategy Overview

The synthesis of 5-(4-Fluorophenyl)-3-methyl-2-thiophenecarbonitrile is proposed to be a two-step process. The initial and key step is the formation of a polysubstituted 2-aminothiophene ring via the Gewald reaction. This multicomponent reaction involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base. The resulting 2-aminothiophene derivative then undergoes a diazotization reaction followed by a Sandmeyer reaction to replace the amino group with a cyano group, yielding the final product.

The overall synthetic transformation can be visualized as follows:

Figure 1: Proposed two-step synthesis pathway for 5-(4-Fluorophenyl)-3-methyl-2-thiophenecarbonitrile.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2-Amino-5-(4-fluorophenyl)-3-methylthiophene-4-carboxamide via Gewald Reaction

The Gewald reaction is a one-pot synthesis that efficiently constructs the thiophene ring.[1][2][3] In this proposed protocol, 4-fluoroacetophenone serves as the ketone component, 2-cyanopropanamide provides the activated nitrile and the C3-methyl group, and elemental sulfur is the source of the sulfur atom in the thiophene ring. A base, such as morpholine or triethylamine, is used to catalyze the reaction.[4]

Methodology:

-

To a solution of 4-fluoroacetophenone (1.0 eq) and 2-cyanopropanamide (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add elemental sulfur (1.1 eq).

-

Add a catalytic amount of a base, such as morpholine (0.2 eq).

-

Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 4-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain 2-amino-5-(4-fluorophenyl)-3-methylthiophene-4-carboxamide.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Yield | 75-85% |

| Reaction Time | 6 hours |

| Reaction Temperature | 70 °C |

| Purity (after recrystallization) | >98% |

Step 2: Synthesis of 5-(4-Fluorophenyl)-3-methyl-2-thiophenecarbonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for converting an amino group on an aromatic ring into a cyano group. This involves the diazotization of the amino group with nitrous acid, followed by reaction with a copper(I) cyanide salt.

Methodology:

-

Suspend 2-amino-5-(4-fluorophenyl)-3-methylthiophene-4-carboxamide (1.0 eq) in an aqueous solution of hydrochloric acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in an aqueous solution of potassium cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 5-(4-Fluorophenyl)-3-methyl-2-thiophenecarbonitrile.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Yield | 60-70% |

| Reaction Time | 3 hours |

| Reaction Temperature | 55 °C |

| Purity (after chromatography) | >99% |

Reaction Mechanism and Signaling Pathways

Gewald Reaction Mechanism

The mechanism of the Gewald reaction is believed to proceed through several key steps:

-

Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between the ketone (4-fluoroacetophenone) and the activated nitrile (2-cyanopropanamide), catalyzed by the base, to form an α,β-unsaturated nitrile intermediate.[1]

-

Michael Addition of Sulfur: Elemental sulfur, acting as a nucleophile, adds to the β-position of the unsaturated nitrile in a Michael-type addition.

-

Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization to form the stable, aromatic 2-aminothiophene ring.[5]

The workflow for the Gewald reaction can be visualized as follows:

Figure 2: Workflow diagram of the Gewald three-component reaction.

Conclusion

The synthesis of 5-(4-Fluorophenyl)-3-methyl-2-thiophenecarbonitrile can be effectively achieved through a two-step sequence involving a Gewald three-component reaction followed by a Sandmeyer reaction. This approach offers a reliable and scalable route to this important pharmaceutical intermediate. The provided experimental protocols, based on well-established chemical principles, serve as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis. Further optimization of reaction conditions may lead to improved yields and process efficiency.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Fluorophenyl)-3-methyl-2-thiophenecarbonitrile

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a comprehensive review of scientific literature and chemical databases reveals a significant lack of published experimental data regarding the physicochemical properties of 5-(4-Fluorophenyl)-3-methyl-2-thiophenecarbonitrile. This guide compiles the available predicted data and provides standardized, detailed experimental protocols for the determination of key physicochemical parameters, which could be applied to this compound in a laboratory setting.

Core Physicochemical Data

While experimental values for properties such as melting point, boiling point, pKa, and aqueous solubility have not been reported in the available literature, computational predictions provide an initial estimate of the compound's characteristics. These predicted values are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈FNS | PubChem[1] |

| Molecular Weight | 217.26 g/mol | PubChem[1] |

| XlogP | 3.8 | PubChem (Predicted)[1] |

| Monoisotopic Mass | 217.03615 Da | PubChem[1] |

Note: The XlogP value suggests that 5-(4-Fluorophenyl)-3-methyl-2-thiophenecarbonitrile is a lipophilic compound, which may indicate low aqueous solubility and good permeability across biological membranes. However, experimental verification is crucial.

Experimental Protocols for Physicochemical Characterization

The following sections detail standard laboratory procedures for determining the key physicochemical properties of a solid organic compound like 5-(4-Fluorophenyl)-3-methyl-2-thiophenecarbonitrile.

Melting Point Determination

The melting point is a fundamental physical property used to identify a substance and assess its purity. A sharp melting range typically indicates a high degree of purity.

Principle: A small, powdered sample of the compound is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely crushed into a powder.

-

Capillary Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the bottom.

-

Measurement: The loaded capillary tube is placed in a melting point apparatus. The sample is heated rapidly to a temperature just below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

LogP (Octanol-Water Partition Coefficient) Determination by Shake-Flask Method

LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is determined.

Methodology:

-

Preparation of Phases: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation.

-

Sample Preparation: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

Partitioning: The solution is added to the second phase in a separatory funnel or vial. The mixture is shaken vigorously for a set period to allow for the compound to reach equilibrium between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Aqueous Solubility Determination

Aqueous solubility is a critical property that influences a drug's absorption and bioavailability.

Principle: An excess amount of the solid compound is equilibrated with water at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then measured.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of purified water.

-

Equilibration: The vial is sealed and agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

-

Quantification: The concentration of the compound in the clear aqueous solution (the filtrate or supernatant) is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

pKa Determination by Potentiometric Titration

The pKa value indicates the strength of an acid or a base and is crucial for understanding a compound's ionization state at different physiological pH values, which affects its solubility, permeability, and target binding.

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting titration curve.

Methodology:

-

Sample Preparation: A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is stirred continuously.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise volumes. The pH of the solution is recorded after each addition.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the midpoint of the buffer region in the titration curve.

Biological Context and Signaling Pathways

There is currently no published information on the biological activity or associated signaling pathways for 5-(4-Fluorophenyl)-3-methyl-2-thiophenecarbonitrile. Research into structurally related thiophene derivatives has shown a wide range of biological activities, and this compound may be of interest for further investigation in various therapeutic areas. Should such research be undertaken, the physicochemical properties determined through the protocols outlined above would be essential for interpreting the biological data.

References

Structural Characterization of 5-(4-Fluorophenyl)-3-methyl-2-thiophenecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-(4-Fluorophenyl)-3-methyl-2-thiophenecarbonitrile is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. Comprehensive structural characterization is fundamental to understanding its physicochemical properties, predicting its biological activity, and ensuring its purity and stability. This technical guide outlines the standard methodologies employed for the thorough structural elucidation of this and related novel organic compounds. While specific experimental data for 5-(4-Fluorophenyl)-3-methyl-2-thiophenecarbonitrile is not currently available in public literature, this document provides a detailed framework of the necessary analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.

Introduction

The structural characterization of a novel chemical entity is a critical step in its development. The precise arrangement of atoms and bonds within a molecule dictates its properties and interactions. For a compound like 5-(4-Fluorophenyl)-3-methyl-2-thiophenecarbonitrile (Figure 1), a multi-faceted analytical approach is required to confirm its identity and structure. This guide details the workflow and experimental protocols for such a characterization.

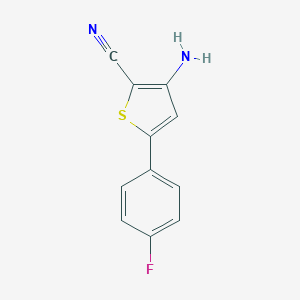

Figure 1: Chemical Structure of 5-(4-Fluorophenyl)-3-methyl-2-thiophenecarbonitrile

Caption: 2D structure of 5-(4-Fluorophenyl)-3-methyl-2-thiophenecarbonitrile.

Predicted Physicochemical and Spectroscopic Data

While experimental data is not publicly available, computational models can predict key properties. The PubChem database provides the following information for 5-(4-Fluorophenyl)-3-methyl-2-thiophenecarbonitrile (CID 60145886).[1]

| Property | Predicted Value | Source |

| Molecular Formula | C12H8FNS | PubChem[1] |

| Monoisotopic Mass | 217.03615 Da | PubChem[1] |

| XlogP | 3.8 | PubChem[1] |

Table 1: Predicted Physicochemical Properties.

Predicted mass spectrometry data can guide experimental analysis.

| Adduct | m/z |

| [M+H]+ | 218.04343 |

| [M+Na]+ | 240.02537 |

| [M-H]- | 216.02887 |

Table 2: Predicted Collision Cross Section Data. [1]

Experimental Workflow for Structural Characterization

A logical workflow ensures comprehensive characterization of a novel compound.

References

An In-depth Technical Guide on 5-(4-Fluorophenyl)-3-methyl-2-thiophenecarbonitrile and Related Compounds

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(4-Fluorophenyl)-3-methyl-2-thiophenecarbonitrile. It is important to note that while a CAS number has been assigned to this specific compound, detailed experimental data in publicly accessible literature is limited. Therefore, this guide will also draw upon data from structurally similar and well-researched thiophenecarbonitrile derivatives to provide a thorough understanding of this class of compounds for researchers, scientists, and drug development professionals. The methodologies and data presented for related compounds can serve as a valuable reference for the synthesis and characterization of 5-(4-Fluorophenyl)-3-methyl-2-thiophenecarbonitrile.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Properties of 5-(4-Fluorophenyl)-3-methyl-2-thiophenecarbonitrile

| Property | Value | Source |

| Molecular Formula | C12H8FNS | PubChem |

| Monoisotopic Mass | 217.03615 Da | PubChem[1] |

| Predicted XlogP | 3.8 | PubChem[1] |

Table 2: Chemical and Physical Properties of Related Thiophenecarbonitrile Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | 138564-59-7 | C12H9N3O2S | 259.29 |

| 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile | 210356-63-1 | Not specified | Not specified |

| 2-Amino-5-methyl-3-thiophenecarbonitrile | 138564-58-6 | C6H6N2S | 138.19 |

| 5-Acetyl-3-methyl-2-thiophenecarbonitrile | 2271180-30-2 | C8H7NOS | 165.21 |

Synthesis and Experimental Protocols

The synthesis of substituted thiophenecarbonitriles often involves multi-step chemical reactions. A common and well-documented method for a structurally related compound, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, is detailed below. This protocol can serve as a foundational methodology for the synthesis of 5-(4-Fluorophenyl)-3-methyl-2-thiophenecarbonitrile with appropriate modifications of the starting materials.

Synthesis of 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile

This synthesis is a two-step process starting with the Gewald reaction to form the thiophene ring, followed by a nucleophilic aromatic substitution.

Step 1: Gewald Reaction to form 2-Amino-5-methylthiophene-3-carbonitrile

The initial step involves the reaction of propionaldehyde, malononitrile, and elemental sulfur in the presence of a base to form the thiophene ring system.[2]

Step 2: Reaction with 2-Fluoro-nitrobenzene

The amino group of the thiophene intermediate is then reacted with 2-fluoro-nitrobenzene.[2]

Detailed Experimental Protocol:

A solution of 1-fluoro-2-nitrobenzene (34.5 g, 244 mmol) and 2-amino-5-methyl-3-thiophenecarbonitrile (33.1 g, 240 mmol) in anhydrous tetrahydrofuran (THF, 160 mL) is added dropwise to a vigorously stirred suspension of sodium hydride (NaH, 60% dispersion in oil, 13.5 g, 336 mmol) in anhydrous THF (100 mL) in an ice bath under a nitrogen atmosphere.[3][4] After the addition, the reaction mixture is stirred at room temperature for 10 hours.[3][4] An additional amount of NaH (1.53 g, 95%, 72 mmol) is then slowly added, and the mixture is stirred for another 8 hours at room temperature.[3]

Upon completion, the reaction mixture is poured into crushed ice, and the pH is adjusted to 8 with a saturated ammonium chloride (NH4Cl) solution.[3][4] The resulting precipitate is collected by filtration and dried to yield the crude product.[3][4] Purification is achieved by silica gel column chromatography using a 10% ethyl acetate/hexane eluent to afford 2-(2-nitroanilino)-3-cyano-5-methylthiophene as a dark solid.[3][4]

Diagram of the Synthesis Pathway:

Caption: Synthesis pathway for 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile.

Biological and Pharmacological Significance

Thiophene derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities.[5] These activities include antimicrobial, antiviral, anti-inflammatory, and cytotoxic properties.[5]

The well-studied analog, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, is a key intermediate in the synthesis of Olanzapine, an atypical antipsychotic medication.[4][6] This highlights the potential of this class of compounds in the development of new therapeutic agents.

Logical Workflow for Drug Discovery:

The following diagram illustrates a general workflow for the investigation of novel thiophene derivatives in a drug discovery context.

Caption: A generalized workflow for the discovery and development of novel thiophene-based drugs.

Conclusion

While specific experimental data for 5-(4-Fluorophenyl)-3-methyl-2-thiophenecarbonitrile is limited, the information available for structurally related compounds provides a strong foundation for its synthesis and potential applications. The detailed experimental protocols and the known biological significance of the thiophenecarbonitrile scaffold underscore the importance of this class of compounds in medicinal chemistry and drug discovery. Further research into 5-(4-Fluorophenyl)-3-methyl-2-thiophenecarbonitrile is warranted to fully elucidate its chemical and biological properties.

References

- 1. PubChemLite - 5-(4-fluorophenyl)-3-methyl-2-thiophenecarbonitrile (C12H8FNS) [pubchemlite.lcsb.uni.lu]

- 2. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]

- 3. 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile | 138564-59-7 [chemicalbook.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Buy 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | 138564-59-7 [smolecule.com]

Biological activity of substituted thiophenecarbonitriles

An In-depth Technical Guide on the Biological Activity of Substituted Thiophenecarbonitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophenecarbonitriles, a class of heterocyclic compounds, feature a five-membered thiophene ring with a cyano (-C≡N) group substituent.[1] This scaffold is of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active compounds and its synthetic versatility.[2] The thiophene ring is considered a bioisostere of the benzene ring and is found in various approved drugs. The electron-rich nature of the thiophene ring, combined with the reactivity of the nitrile group, makes these compounds valuable starting materials and key intermediates for synthesizing a wide array of derivatives with diverse biological activities.[1][3] These activities include antimicrobial, anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory effects, making substituted thiophenecarbonitriles a promising area for drug discovery and development.[2][4][5][6]

Synthesis of Substituted Thiophenecarbonitriles

The synthesis of the thiophenecarbonitrile core and its derivatives can be achieved through several established methods. The Gewald aminothiophene synthesis is a prominent one-pot reaction for producing 2-aminothiophenes, which are common precursors.[7]

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

This protocol involves the condensation of a ketone or aldehyde with an activated nitrile (like malononitrile) and elemental sulfur in the presence of a base.

-

Materials :

-

An α-methylene-activated nitrile (e.g., malononitrile)

-

A carbonyl compound (ketone or aldehyde)

-

Elemental sulfur

-

Organic base (e.g., triethylamine, piperidine)

-

Solvent (e.g., ethanol, dimethylformamide)

-

-

Procedure :

-

Dissolve the carbonyl compound and the activated nitrile in the chosen solvent.

-

Add the organic base to catalyze the Knoevenagel condensation, forming an α,β-unsaturated dinitrile intermediate.

-

Add elemental sulfur to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid precipitate by filtration, wash it with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-aminothiophene-3-carbonitrile derivative.[7]

-

Experimental Protocol: Synthesis of 2-Amino-benzo[b]thiophene-3-carbonitrile

This protocol describes the reduction of a nitro group to an amine, a common step in creating substituted aminothiophenes.[8]

-

Materials :

-

2-Nitro-benzo[b]thiophene-3-carbonitrile

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

10 M Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Brine

-

-

Procedure :

-

Dissolve 2-Nitro-benzo[b]thiophene-3-carbonitrile (1.0 eq) in ethanol in a round-bottom flask.[8]

-

Add tin(II) chloride dihydrate (4.0-5.0 eq).[8]

-

Carefully add concentrated hydrochloric acid dropwise with stirring.[8]

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[8]

-

Cool the reaction mixture to room temperature.[8]

-

Carefully neutralize the mixture with a 10 M aqueous solution of sodium hydroxide until the pH is approximately 8-9.[8]

-

Extract the aqueous layer three times with ethyl acetate.[8]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.[8]

-

Caption: General synthesis workflow for substituted thiophenecarbonitriles.

Biological Activities and Quantitative Data

Substituted thiophenecarbonitriles exhibit a wide spectrum of biological activities.

Antimicrobial Activity

Thiophene derivatives are widely investigated for their potential to combat bacterial and fungal infections.[2] Several studies have demonstrated that substitutions on the thiophene ring significantly influence their antimicrobial efficacy.[9]

Quantitative Data: Antibacterial Activity

| Compound ID | Bacterial Strain | MIC (µM/ml) | Reference |

| S1 | Staphylococcus aureus | 0.81 | [10] |

| S1 | Bacillus subtilis | 0.81 | [10] |

| S1 | Escherichia coli | 0.81 | [10] |

| S1 | Salmonella typhi | 0.81 | [10] |

| Thiophene 1 | Acinetobacter baumannii | 32 mg/L | [11] |

| Thiophene 1 | Escherichia coli | 64 mg/L | [11] |

| Thiophene 4 | Colistin-Resistant A. baumannii | 16 mg/L (MIC₅₀) | [11] |

| Thiophene 4 | Colistin-Resistant E. coli | 8 mg/L (MIC₅₀) | [11] |

| Thiophene 7 | Pseudomonas aeruginosa | More potent than Gentamicin | [12] |

Quantitative Data: Antifungal Activity

| Compound ID | Fungal Strain | MIC (µM/ml) | Inhibition Zone (%) | Reference |

| S4 | Candida albicans | 0.91 | - | [10] |

| S4 | Aspergillus niger | 0.91 | - | [10] |

| 3 | Aspergillus fumigatus | - | 78.9 | [9] |

| 5 | Syncephalastrum racemosum | - | 95.5 | [9] |

| 6 | Syncephalastrum racemosum | - | 88.3 | [9] |

| 5d | Geotricum candidum | More potent than Amphotericin B | - | [13] |

Experimental Protocol: Broth Microdilution Method (for MIC determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4][6]

-

Procedure :

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

-

Prepare a standardized inoculum of the microorganism to a final concentration of ~5 x 10⁵ CFU/mL.

-

Add the microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

-

Anticancer Activity

Many thiophene derivatives have been synthesized and evaluated for their antitumor properties against various human cancer cell lines.[10][14] Their mechanisms often involve the inhibition of critical enzymes like kinases or the induction of apoptosis.[15]

Quantitative Data: In Vitro Anticancer Activity

| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |

| S8 | A-549 (Human Lung) | Cytotoxic Activity | Effective at 10⁻⁴ M | [10] |

| 3b | HepG2 (Liver) | IC₅₀ | 1.11 µM | [15] |

| 3b | PC-3 (Prostate) | IC₅₀ | 1.81 µM | [15] |

| 4c | HepG2 (Liver) | IC₅₀ | 0.98 µM | [15] |

| 4c | PC-3 (Prostate) | IC₅₀ | 1.13 µM | [15] |

| Thiophenthiofurin | K562 (Myelogenous Leukemia) | Cytotoxicity | 39-fold less active than Thiophenfurin | [16] |

Experimental Protocol: Sulforhodamine B (SRB) Assay (for Cytotoxicity)

This assay is used to measure drug-induced cytotoxicity and cell proliferation.

-

Procedure :

-

Seed cancer cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

Terminate the experiment by fixing the cells with cold trichloroacetic acid (TCA).

-

Wash the plates with water and air dry.

-

Stain the fixed cells with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

-

Wash away the unbound dye with 1% acetic acid and air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance (optical density) at ~515 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which correlates with cell number.[10]

-

Anti-inflammatory and Antioxidant Activity

Substituted thiophenes have shown potential as anti-inflammatory and antioxidant agents.[1][4] The anti-inflammatory effect is often assessed by the inhibition of protein denaturation, while antioxidant capacity can be measured by free radical scavenging assays.[1]

Quantitative Data: Anti-inflammatory and Antioxidant Activity

| Compound | Assay | Concentration | % Inhibition | IC₅₀ | Reference |

| 2TCN | Albumin Denaturation | 25 µg | 32% | - | [1] |

| 2TCN | Albumin Denaturation | 50 µg | 38% | - | [1] |

| 2TCN | Albumin Denaturation | 100 µg | 46% | - | [1] |

| 2TCN | Albumin Denaturation | 200 µg | 60% | - | [1] |

| Diclofenac Sodium | Albumin Denaturation | - | 72% | - | [1] |

| S4 | DPPH Scavenging | - | - | 48.45 | [10] |

| S6 | DPPH Scavenging | - | - | 45.33 | [10] |

Experimental Protocol: DPPH Free Radical Scavenging Assay

This protocol measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[1]

-

Procedure :

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol (e.g., 0.5 mM).[1]

-

Prepare various concentrations of the test compound in ethanol.[1]

-

In a test tube or microplate well, mix the DPPH solution with the test compound solution.[1]

-

Incubate the mixture in the dark at room temperature for 30 minutes.[1]

-

Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.[1]

-

A decrease in absorbance indicates scavenging of the DPPH radical. The percentage of scavenging activity is calculated relative to a control (DPPH solution without the test compound).[1]

-

Caption: Experimental workflow for the DPPH antioxidant assay.

Enzyme Inhibition

Thiophenecarbonitrile derivatives have been designed as inhibitors for various enzymes implicated in disease.

-

c-Jun N-terminal Kinase (JNK) Inhibitors : Thiophene-3-carboxamide derivatives have been identified as dual inhibitors of JNK, acting as both ATP and JIP mimetics.[17] A quantitative structure-activity relationship (QSAR) study highlighted the importance of specific structural features for JNK1 inhibitory activity.[18]

-

BACE1 Inhibitors : A series of thiophene-substituted acylguanidines were designed as inhibitors of β-secretase (BACE1), an enzyme involved in Alzheimer's disease pathology. Compound 10a showed a 25-fold enhancement in potency, with an IC₅₀ of 150 nM in a BACE1 FRET assay.[19]

-

β-Glucuronidase Inhibitors : Thieno[2,3-b]thiophene derivatives have been synthesized and evaluated as inhibitors of β-glucuronidase, an enzyme linked to certain cancers. Compound 3 was identified as a potent inhibitor with an IC₅₀ value of 0.9 ± 0.0138 μM, significantly more active than the standard.[20]

Caption: Inhibition of the JNK signaling pathway by thiophene derivatives.

Structure-Activity Relationship (SAR)

The biological activity of thiophenecarbonitriles is highly dependent on the nature and position of substituents on the thiophene ring.

-

Antimicrobial Activity : Studies have shown that changing substituents at the 2-position of the thiophene ring significantly affects biological activity.[9] The presence of pyridine side chains in certain derivatives led to excellent antimicrobial activity.[9] For a series of thiophene derivatives with a benzamide at position 2, having a piperidin-4-yloxy group in the ortho position of the benzamide resulted in lower MIC values compared to having it in the para position.[11]

-

Enzyme Inhibition : In the development of JNK inhibitors, comprehensive SAR studies on thiophene-3-carboxamide derivatives were crucial for optimizing potency.[17] For BACE1 inhibitors, using a thiophene template instead of a pyrrole allowed for greater flexibility in exploring the enzyme's binding site through Suzuki couplings, leading to enhanced potency.[19]

-

Anticancer Activity : For C-nucleoside analogues of tiazofurin, activity requires an electrophilic sulfur adjacent to the C-glycosidic bond. More constrained (less flexible) compounds were found to be more active.[16]

Conclusion

Substituted thiophenecarbonitriles are a versatile and highly valuable class of heterocyclic compounds in drug discovery. Their straightforward synthesis, coupled with the wide range of accessible derivatives, has led to the identification of potent agents with antimicrobial, anticancer, anti-inflammatory, and specific enzyme-inhibiting properties. The quantitative data and structure-activity relationships discussed herein underscore the importance of rational design in optimizing the therapeutic potential of this scaffold. Further exploration, particularly in vivo studies and mechanistic elucidation, will continue to advance thiophenecarbonitrile-based compounds as potential clinical candidates.

References

- 1. Anti-inflammatory and antioxidant activity, toxicity prediction, computational investigation, and molecular docking studies of 2-thiophenecarbonitrile - Journal of King Saud University - Science [jksus.org]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. benchchem.com [benchchem.com]

- 9. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Design and synthesis of new thiophene derivatives together with their antitumor evaluations | European Journal of Chemistry [eurjchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, conformational analysis, and biological activity of C-thioribonucleosides related to tiazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. brieflands.com [brieflands.com]

- 19. Thiophene substituted acylguanidines as BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Substituted thieno[2,3-b]thiophenes and related congeners: Synthesis, β-glucuronidase inhibition activity, crystal structure, and POM analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Fluorination in Thiophene-Based Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fusion of thiophene scaffolds with fluorine atoms represents a powerful strategy in modern medicinal chemistry, creating derivatives with enhanced pharmacological profiles. Thiophene, a bioisosteric analogue of the phenyl ring, offers a versatile core structure, while fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—profoundly modulate a molecule's metabolic stability, lipophilicity, and target binding affinity. This guide provides an in-depth analysis of the synthesis, biological activity, and structure-activity relationships of fluorinated thiophene derivatives, with a particular focus on the thieno[2,3-d]pyrimidine scaffold, a privileged core for potent kinase inhibitors. Detailed experimental protocols, quantitative biological data, and visual pathway diagrams are presented to equip researchers with the foundational knowledge to harness this chemical synergy in drug discovery.

Introduction: The Synergy of Thiophene and Fluorine

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom that has become a cornerstone in drug design.[1] Its structural and electronic similarity to a phenyl ring allows it to serve as a bioisostere, a substitution that maintains or enhances biological activity while potentially improving physicochemical and pharmacokinetic properties.[2][3] The sulfur atom can participate in hydrogen bonding, and the ring's planarity can facilitate binding to biological targets.[1] Thiophene-containing drugs are prevalent across numerous therapeutic areas, including anticancer, anti-inflammatory, and cardiovascular medicine.[4][5]

The introduction of fluorine into drug candidates is a widely employed strategy to optimize molecular properties.[6][7] Key benefits include:

-

Metabolic Stability: The strength of the C-F bond can block metabolically labile positions, particularly against cytochrome P450-mediated oxidation, thereby increasing a drug's half-life.[1][8]

-

Lipophilicity Modulation: Fluorine substitution typically increases lipophilicity (logP), which can enhance membrane permeability and cellular uptake.[1]

-

Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of a molecule, leading to more potent interactions with target proteins through new hydrogen bonds or dipole interactions.[6]

-

pKa Modification: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, influencing a compound's ionization state at physiological pH.[1]

When combined, the fluorinated thiophene motif provides a scaffold with tunable properties, making it highly attractive for developing targeted therapies, especially in oncology.

Synthesis of Fluorinated Thiophene Derivatives

The construction of the core 2-aminothiophene scaffold, the precursor to many bioactive derivatives, is most commonly achieved via the Gewald reaction . This robust and versatile multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like ethyl cyanoacetate or malononitrile) and elemental sulfur in the presence of a base.[1][9][10]

The resulting 2-aminothiophene can then be further elaborated. A particularly fruitful strategy for developing kinase inhibitors involves the cyclization of the 2-aminothiophene into a thieno[2,3-d]pyrimidine core. This is often achieved by reacting the aminothiophene with reagents like formamidine acetate or by treatment with phenyl isothiocyanate followed by cyclization.[11][12] Fluorine can be incorporated either on the initial reactants or on substituents added in later steps.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Precursor

The following protocol is a representative example for the synthesis of a 2-aminothiophene, which serves as a key intermediate for thieno[2,3-d]pyrimidine-based kinase inhibitors.

Reaction: Synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Materials:

-

Cyclohexanone (1 equiv)

-

Ethyl cyanoacetate (1 equiv)

-

Elemental Sulfur (1 equiv)

-

Morpholine (base catalyst)

-

Ethanol (solvent)

Procedure:

-

A mixture of cyclohexanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) is prepared in ethanol.

-

A catalytic amount of morpholine is added to the mixture.

-

The reaction mixture is heated under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).[11]

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol to remove impurities.

-

The final product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2-aminothiophene.[11]

// Edges {Cyclohexanone, EtCyanoacetate, Sulfur} -> Mix [style=dashed]; Mix -> Reflux; Reflux -> Cool; Cool -> Filter; Filter -> Purify; Purify -> Product; } Caption: General workflow for the Gewald synthesis of a 2-aminothiophene intermediate.

Biological Activity and Key Therapeutic Targets

Fluorinated thiophene derivatives have demonstrated a wide spectrum of biological activities, with a significant focus on anticancer applications. Their mechanism of action often involves the inhibition of key protein kinases that are critical for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).

Kinase Inhibition: A Primary Anticancer Mechanism

Many fluorinated thieno[2,3-d]pyrimidines are designed as ATP-competitive kinase inhibitors. They occupy the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. Key kinase targets include:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A primary driver of angiogenesis. Inhibition of VEGFR-2 is a clinically validated strategy to starve tumors of their blood supply.[13][14]

-

p38 MAPK (Mitogen-Activated Protein Kinase): A key regulator of cellular responses to inflammatory cytokines and stress. Its dysregulation is implicated in both inflammation and cancer.[1]

-

AKT (Protein Kinase B): A central node in signaling pathways that promote cell survival and proliferation and inhibit apoptosis (programmed cell death).[15]

The introduction of a fluorine atom, often on a phenyl ring attached to the thiophene core, can significantly enhance binding to these kinases and improve selectivity.

Signaling Pathway Diagrams

The following diagrams illustrate the central roles of VEGFR-2, PI3K/AKT, and p38 MAPK signaling pathways and the point of intervention for thiophene-based inhibitors.

// Nodes VEGF [label="VEGF Ligand", fillcolor="#FBBC05"]; VEGFR2 [label="VEGFR-2 Receptor", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ"]; PI3K [label="PI3K"]; RAS [label="RAS"]; PKC [label="PKC"]; AKT [label="AKT", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="RAF"]; mTOR [label="mTOR"]; MEK [label="MEK"]; ERK [label="ERK"]; Proliferation [label="Cell Proliferation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Permeability [label="Vascular Permeability", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Fluorinated Thiophene\nInhibitor", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label=" Binds & Activates"]; VEGFR2 -> {PLCg, PI3K, RAS} [label=" Phosphorylates"]; PLCg -> PKC; PI3K -> AKT; RAS -> RAF -> MEK -> ERK; PKC -> RAF; AKT -> mTOR; {ERK, mTOR} -> Proliferation; AKT -> Survival; {ERK, PI3K} -> Migration; PKC -> Permeability; Inhibitor -> VEGFR2 [label=" Inhibits", style=bold, color="#EA4335"]; } Caption: VEGFR-2 signaling pathway and point of inhibition by fluorinated thiophenes.[9][16]

// Nodes RTK [label="Receptor Tyrosine Kinase\n(e.g., VEGFR)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1"]; AKT [label="AKT", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1"]; Bad [label="Bad (Pro-apoptotic)"]; FoxO [label="FoxO Transcription Factors"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Fluorinated Thiophene\nInhibitor (Indirect)", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label=" Activates"]; PI3K -> PIP3 [label=" PIP2 -> PIP3"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [label=" Recruits"]; PDK1 -> AKT [label=" Activates"]; AKT -> mTORC1 [label=" Activates"]; AKT -> Bad [label=" Inhibits"]; AKT -> FoxO [label=" Inhibits"]; mTORC1 -> CellGrowth; Bad -> CellSurvival [label=" Promotes Apoptosis", style=dashed, arrowhead=tee]; FoxO -> CellSurvival [label=" Promotes Apoptosis", style=dashed, arrowhead=tee]; Inhibitor -> RTK [label=" Inhibits Upstream", style=bold, color="#EA4335"]; } Caption: PI3K/AKT signaling pathway, often downstream of targets like VEGFR-2.[8][15][17]

// Nodes Stimuli [label="Stress / Cytokines\n(e.g., TNF-α, IL-1)", fillcolor="#FBBC05"]; MAP3K [label="MAPKKK\n(e.g., TAK1, ASK1)"]; MAP2K [label="MAPKK\n(MKK3/6)"]; p38 [label="p38 MAPK", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MK2 [label="MAPKAPK2 (MK2)"]; TF [label="Transcription Factors\n(e.g., ATF-2)"]; Inflammation [label="Inflammation\n(Cytokine Production)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Fluorinated Thiophene\nInhibitor", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stimuli -> MAP3K [label=" Activates"]; MAP3K -> MAP2K [label=" Phosphorylates"]; MAP2K -> p38 [label=" Phosphorylates"]; p38 -> {MK2, TF}; MK2 -> Inflammation; TF -> {Inflammation, Apoptosis}; Inhibitor -> p38 [label=" Inhibits", style=bold, color="#EA4335"]; } Caption: p38 MAPK signaling pathway and point of inhibition.[1][10][18]

Quantitative Data and Structure-Activity Relationships (SAR)

The efficacy of fluorinated thiophene derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce a specific biological activity (e.g., enzyme activity or cell proliferation) by 50%. Lower IC₅₀ values indicate higher potency.

In Vitro Kinase and Antiproliferative Activity

The following tables summarize representative data for fluorinated thieno[2,3-d]pyrimidine derivatives, highlighting their potent activity against key cancer targets and cell lines.

Table 1: In Vitro VEGFR-2 Kinase Inhibition Data

| Compound ID | R-Group (Substitution on Phenyl Ring) | VEGFR-2 IC₅₀ (nM) | Reference |

|---|---|---|---|

| 21e | 3-trifluoromethyl-4-chloro | 21.0 | [13] |

| 21b | 4-chloro-3-fluoro | 33.4 | [13] |

| 21c | 4-bromo-3-fluoro | 47.0 | [13] |

| 15d | 4-chloro-3-fluoro | 5.48 µM | [19] |

| 15g | 3-trifluoromethyl-4-chloro | 2.27 µM | [19] |

| Sorafenib | (Reference Drug) | 90.0 |[13] |

Note: Data from different studies may use different assay conditions.

Table 2: Antiproliferative Activity (IC₅₀) in Human Cancer Cell Lines

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 9a | HepG-2 (Liver) | 6.62 | [20] |

| 9a | MCF-7 (Breast) | 7.2 | [20] |

| 9b | HT-29 (Colon) | 0.85 | [20] |

| 11n | MCF-7 (Breast) | 2.81 | [11] |

| 11n | PC-3 (Prostate) | 2.92 | [11] |

| Doxorubicin | (Reference Drug) | 13.9 (HepG-2) |[20] |

Structure-Activity Relationship (SAR) Insights

SAR studies reveal how specific structural modifications affect a compound's biological activity. For fluorinated thienopyrimidines, several key trends have been observed:

-

Urea/Thiourea Linker: A urea or thiourea moiety is often crucial for activity, acting as a hydrogen bond donor/acceptor to interact with the hinge region of the kinase ATP-binding site.

-

Fluorine Position: The position of fluorine on the terminal phenyl ring is critical. Electron-withdrawing groups like -CF₃ and halogens (Cl, F) at the meta and para positions often lead to the highest potency, likely by optimizing electronic interactions within the binding pocket.[13]

-

Thiophene vs. Furan: In some scaffolds, replacing a furan ring with a thiophene ring (both with fluorinated substituents) leads to more potent anticancer activity, suggesting the sulfur atom may offer advantageous properties.[1]

// Edges Linker -> Hinge [label=" Enables"]; R_Group -> Potency; R_Group -> LowPotency [style=dashed]; EWG -> Potency [label=" Leads to"]; EDG -> LowPotency [label=" Leads to"]; } Caption: Structure-Activity Relationship (SAR) summary for thienopyrimidine kinase inhibitors.

Pharmacokinetic Properties

While extensive clinical pharmacokinetic data for this specific class of compounds is limited, preclinical studies in animal models (e.g., rats) are used to assess ADME (Absorption, Distribution, Metabolism, Excretion) properties. Fluorination generally aims to improve these parameters. For example, in one study, fluorination of a pyrrole-based MK2 inhibitor scaffold improved solubility, reduced in vivo clearance, and significantly increased oral exposure and bioavailability in rats.[8] Similar goals are pursued in the design of fluorinated thiophene derivatives.

Table 3: Representative Pharmacokinetic Parameters in Rats

| Compound Class | Parameter | Value | Reference |

|---|---|---|---|

| Pyridopyrimidine | Tmax (oral) | < 1 h | [21] |

| Pyridopyrimidine | Bioavailability (oral) | ~90% | [21] |

| COX-2 Inhibitor | Tmax (oral) | 5.0 h | [22] |

| COX-2 Inhibitor | Cmax (oral) | 450 ng/mL |[22] |

Note: These are examples from related heterocyclic scaffolds to illustrate typical parameters measured.

Key Experimental Methodologies

Reproducible and validated assays are critical for evaluating the medicinal chemistry of new compounds. Below are detailed overviews of common protocols.

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This assay quantifies a compound's ability to inhibit the enzymatic activity of VEGFR-2. Luminescence-based methods, such as the ADP-Glo™ assay, are common.

Principle: The assay measures the amount of ADP produced during the kinase reaction. The kinase reaction consumes ATP and generates ADP. A proprietary reagent stops the reaction and depletes the remaining ATP. A second reagent converts the generated ADP back to ATP, which is then used by luciferase to produce light. The luminescent signal is directly proportional to the ADP produced and thus to the kinase activity.

Procedure Outline:

-

Preparation: Prepare serial dilutions of the test compound (e.g., a fluorinated thienopyrimidine) in DMSO and then in kinase buffer.

-

Reaction Setup: In a 384-well plate, add the recombinant human VEGFR-2 kinase domain and the diluted test compound.

-

Initiation: Start the reaction by adding a mixture of a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection (Part 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Detection (Part 2): Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measurement: Read the luminescence on a plate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO vehicle control and fit the data to a dose-response curve to determine the IC₅₀ value.[16][18]

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the antiproliferative or cytotoxic effects of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan precipitate. The amount of formazan produced is proportional to the number of living cells.

Procedure Outline:

-

Cell Seeding: Plate cancer cells (e.g., HepG-2, MCF-7) in a 96-well plate at an optimal density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include untreated and vehicle controls.

-

Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours) at 37°C.

-

MTT Addition: Add a sterile MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours, allowing formazan crystals to form.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.

-

Measurement: Gently mix the plate and measure the absorbance at approximately 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.[23][24][25]

Conclusion and Future Outlook

The strategic incorporation of fluorine into the thiophene scaffold, particularly within the thieno[2,3-d]pyrimidine framework, has proven to be a highly effective approach for the discovery of potent kinase inhibitors. The synergy between the versatile thiophene core and the property-modulating effects of fluorine allows for fine-tuning of potency, selectivity, and pharmacokinetic profiles. The data clearly indicate that fluorinated derivatives can achieve nanomolar to low-micromolar inhibitory concentrations against critical cancer targets like VEGFR-2 and various cancer cell lines.

Future research will likely focus on exploring novel fluorination patterns to further optimize ADME properties, reduce off-target effects, and overcome drug resistance mechanisms. The detailed synthetic and biological protocols provided in this guide serve as a foundational resource for researchers aiming to design and evaluate the next generation of fluorinated thiophene-based therapeutics. As our understanding of cancer biology deepens, these versatile chemical entities will undoubtedly continue to be a rich source of innovative drug candidates.

References

- 1. d-nb.info [d-nb.info]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic parameters of 14C oxithiopurinol in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Theoretical study of the fluorination effect on charge transport properties in fused thiophene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Gewald Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 13. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. atcc.org [atcc.org]

- 16. benchchem.com [benchchem.com]

- 17. tandfonline.com [tandfonline.com]

- 18. benchchem.com [benchchem.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. researchgate.net [researchgate.net]

- 21. Preliminary pharmacokinetics of a new pyridopyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Gewald Reaction: A Comprehensive Technical Guide to 2-Aminothiophene Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Gewald reaction, a powerful multicomponent reaction, stands as a cornerstone in heterocyclic chemistry for the synthesis of highly substituted 2-aminothiophenes. First reported by Karl Gewald in 1961, this one-pot procedure offers an efficient and versatile route to this important class of compounds from readily available starting materials: a ketone or aldehyde, an α-cyanoester or other activated nitrile, and elemental sulfur, all in the presence of a base.[1][2][3] The resulting 2-aminothiophene scaffold is a privileged substructure in medicinal chemistry, appearing in a wide array of biologically active molecules and approved drugs.[4][5][6] This guide provides an in-depth exploration of the Gewald reaction, including its mechanism, experimental protocols, quantitative data, and applications in drug discovery.

Core Reaction and Mechanism

The Gewald reaction is a robust method for the synthesis of polysubstituted 2-aminothiophenes.[1][2][7] The reaction proceeds through a series of steps, beginning with a Knoevenagel condensation, followed by sulfur addition and subsequent cyclization and aromatization.

The generally accepted mechanism of the Gewald reaction involves the following key steps:[2][8][9]

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate). This step forms an α,β-unsaturated nitrile intermediate.[2][8]

-

Michael Addition of Sulfur: Elemental sulfur, activated by the base, undergoes a nucleophilic attack by the enolate of the α,β-unsaturated nitrile. This leads to the formation of a sulfur-containing intermediate.

-

Cyclization: The terminal sulfur atom of this intermediate then attacks the nitrile group, leading to the formation of a five-membered thiophene ring.

-

Tautomerization: A final tautomerization step yields the stable aromatic 2-aminothiophene product.

Recent computational studies using density functional theory (DFT) have provided a more nuanced understanding of the sulfur insertion and polysulfide intermediates, suggesting a complex equilibrium of various polysulfide species before the final, thermodynamically favorable cyclization to the 2-aminothiophene.[8][9][10]

Caption: Generalized mechanism of the Gewald reaction.

Quantitative Data Summary

The yield of the Gewald reaction is influenced by the nature of the starting materials, the solvent, the base used, and the reaction conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Effect of Carbonyl Substrate and Activated Nitrile on Yield

| Carbonyl Compound | Activated Nitrile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Morpholine | Ethanol | Reflux | 2-3 | 85-95 | [6] |

| Acetone | Ethyl Cyanoacetate | Diethylamine | Methanol | 50 | 4 | 70 | [11] |

| Acetophenone | Malononitrile | Morpholine | DMF | 80 | 6 | 65 | [12] |

| 4-Methoxyacetophenone | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 5 | 78 | [12] |

| Propanal | Malononitrile | Triethylamine | Methanol | 50 | 3 | 82 | [11] |

Table 2: Influence of Reaction Conditions on the Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

| Method | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional Heating | Morpholine | Ethanol | Reflux | 3 h | 90 | [13] |

| Microwave Irradiation | Morpholine | Ethanol | 70 | 20 min | 92 | [14] |

| Solid Support (KF-Alumina) | KF-Alumina | None | 100 | 15 min | 88 | [14] |

| High-Speed Ball Milling | Morpholine (catalytic) | None | Ambient | 1 h | 85 | [12] |

Experimental Protocols

Below are detailed methodologies for representative Gewald reactions.

Protocol 1: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Conventional Method)

Materials:

-

Cyclohexanone

-

Malononitrile

-

Elemental Sulfur

-

Morpholine

-

Ethanol

Procedure:

-

To a stirred solution of cyclohexanone (0.1 mol) and malononitrile (0.1 mol) in ethanol (50 mL), add morpholine (0.1 mol).

-

To this mixture, add elemental sulfur (0.1 mol) in one portion.

-

Heat the reaction mixture to reflux with continuous stirring for 2-3 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be recrystallized from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiophenes

Materials:

-

Ketone/Aldehyde (e.g., Cyclohexanone)

-

Activated Nitrile (e.g., Malononitrile)

-

Elemental Sulfur

-

Morpholine

-

Ethanol

Procedure:

-

In a microwave-safe reaction vessel, combine the ketone (1 mmol), activated nitrile (1 mmol), elemental sulfur (1.1 mmol), and morpholine (1.5 mmol) in ethanol (5 mL).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a constant temperature of 70°C for 20 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the desired 2-aminothiophene.[14]

Caption: General experimental workflow for the Gewald reaction.

Applications in Drug Development

The 2-aminothiophene core is a versatile scaffold in drug discovery due to its ability to engage in various biological interactions. Its synthetic accessibility via the Gewald reaction has made it a popular starting point for the development of new therapeutic agents.[1][4]

Examples of Drug Candidates and Bioactive Molecules:

-

Anticancer Agents: Several 2-aminothiophene derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[4]

-

Kinase Inhibitors: The 2-aminothiophene scaffold has been utilized in the design of inhibitors for various kinases, which are crucial targets in cancer therapy.[5]

-

Anti-inflammatory Agents: Derivatives of 2-aminothiophenes have shown significant anti-inflammatory properties.

-

Antimicrobial Agents: This class of compounds has also been explored for its potential as antibacterial and antifungal agents.

The Gewald reaction's tolerance of a wide range of functional groups allows for the creation of diverse libraries of 2-aminothiophenes for high-throughput screening in drug discovery programs.[13]

Scope and Limitations

The Gewald reaction is known for its broad substrate scope. A variety of ketones (aliphatic, cyclic, and aryl) and aldehydes can be used.[11][12] Similarly, various active methylene nitriles, such as malononitrile, ethyl cyanoacetate, and cyanoacetamide, are suitable reaction partners.

However, some limitations exist. Sterically hindered ketones may react sluggishly or not at all. In some cases, side reactions such as dimerization or polymerization of the starting materials can occur, leading to lower yields.[3] For less reactive ketones, a two-step procedure, where the Knoevenagel condensation is performed first, followed by the addition of sulfur and base, can be more effective.[3]

Conclusion

The Gewald reaction remains a highly relevant and widely employed method for the synthesis of 2-aminothiophenes. Its operational simplicity, use of readily available starting materials, and broad substrate scope make it an invaluable tool for both academic research and industrial drug development. The continued exploration of new variations, such as microwave-assisted and solvent-free conditions, further enhances the efficiency and environmental friendliness of this important transformation, ensuring its continued prominence in the synthesis of novel heterocyclic compounds with therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. arkat-usa.org [arkat-usa.org]

- 12. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry | MDPI [mdpi.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. researchgate.net [researchgate.net]

The Structural Dance: An In-depth Guide to the Structure-Activity Relationship of 5-Phenylthiophene-2-carbonitriles

For Researchers, Scientists, and Drug Development Professionals

The 5-phenylthiophene-2-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of novel therapeutic agents. Its inherent physicochemical properties, arising from the unique combination of a thiophene ring, a phenyl group, and a carbonitrile moiety, make it a compelling starting point for targeting a diverse array of biological targets. This technical guide delves into the critical aspects of the structure-activity relationship (SAR) of 5-phenylthiophene-2-carbonitrile derivatives, offering insights into how modifications to this core structure influence biological activity. While direct and comprehensive SAR studies on this specific scaffold are limited in publicly available literature, this guide synthesizes data from closely related thiophene derivatives to provide a predictive framework for rational drug design.

Core Structure and Key Modification Points

The fundamental 5-phenylthiophene-2-carbonitrile structure presents several key positions amenable to chemical modification to modulate its pharmacological profile. These positions are crucial for interacting with biological targets and influencing pharmacokinetic properties.

Caption: Core 5-phenylthiophene-2-carbonitrile scaffold and key modification points.

Structure-Activity Relationship Insights

The biological activity of 5-phenylthiophene-2-carbonitrile derivatives is intricately linked to the nature and position of substituents on both the thiophene and phenyl rings.

Substitutions on the Phenyl Ring (Position 5)

Drawing parallels from studies on 5-phenylthiophene-3-carboxylic acid derivatives, which have shown promise as anti-rheumatic agents, we can infer the following SAR trends for the phenyl group at position 5[1].

| Substitution (R') | Position on Phenyl Ring | Observed/Predicted Activity | Reference |

| -H | - | Baseline Activity | [1] |

| -Cl | para (4-) | Increased Activity | [1] |

| -Br | para (4-) | Potent Activity | [1] |

| -F | para (4-) | Generally Favorable | [2] |

| -OCH3 | para (4-) | Variable, can decrease activity | [1] |

| -CH3 | para (4-) | Variable, can decrease activity | [1] |

Key Takeaways:

-

Halogen Substitution: The introduction of halogens, particularly chlorine and bromine, at the para-position of the phenyl ring consistently enhances biological activity. This is likely due to a combination of electronic effects and the ability to form favorable interactions, such as halogen bonds, within the target's binding pocket.

-

Electron-Donating vs. Electron-Withdrawing Groups: The data suggests that electron-withdrawing groups at the para-position are generally more favorable for activity than electron-donating groups like methoxy or methyl.

Substitutions on the Thiophene Ring (Positions 3 and 4)

Modifications at positions 3 and 4 of the thiophene ring can significantly impact the molecule's orientation in the binding site and its overall physicochemical properties.

-

Position 2 (Carbonitrile): The carbonitrile group is a key feature, often acting as a hydrogen bond acceptor or participating in other polar interactions. Its replacement would fundamentally alter the SAR.

-

Position 3: Introduction of small alkyl or amino groups can influence potency and selectivity. For instance, in related 2-aminothiophenes, the nature of the substituent at position 3 is critical for allosteric modulation of receptors[3].

-

Position 4: While less explored, substitution at this position can influence the dihedral angle between the thiophene and phenyl rings, which can be crucial for optimal binding.

A study on 2-hydroxy-4-phenylthiophene-3-carbonitriles as PD-L1 antagonists highlights the importance of the substitution pattern on the thiophene core for achieving high-affinity binding[2][4].

Experimental Protocols

The synthesis and biological evaluation of 5-phenylthiophene-2-carbonitrile derivatives involve established chemical and pharmacological methodologies.

General Synthetic Pathway: Gewald Reaction

A common and efficient method for the synthesis of the 2-aminothiophene core, which can be a precursor to the 2-carbonitrile, is the Gewald reaction.

Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophene precursors.

Detailed Protocol (adapted from[5]):

-

Knoevenagel Condensation: To a mixture of the substituted acetophenone (1 eq.) and malononitrile (1.2 eq.) in a suitable solvent (e.g., ethanol), a basic catalyst such as morpholine or triethylamine (0.1 eq.) is added. The mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC).

-

Gewald Cyclization: To the resulting mixture, elemental sulfur (1.2 eq.) is added. The reaction is then heated to reflux for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is poured into ice water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to yield the desired 2-amino-5-phenylthiophene-3-carbonitrile.

The 2-amino group can then be converted to the 2-carbonitrile via a Sandmeyer reaction.

Biological Evaluation: PD-L1 Inhibition Assay (Example)

The following is a generalized protocol for evaluating the inhibitory activity of compounds against the PD-1/PD-L1 interaction, adapted from methodologies described for 2-hydroxy-4-phenylthiophene-3-carbonitriles[2][4].

Caption: Experimental workflow for a PD-1/PD-L1 inhibition ELISA.

Protocol Outline:

-

Plate Coating: A 96-well plate is coated with recombinant human PD-L1 protein and incubated overnight.

-

Blocking: The plate is washed and blocked with a suitable blocking buffer to prevent non-specific binding.

-

Compound Addition: Serial dilutions of the test compounds are added to the wells.

-

PD-1 Addition: Biotinylated recombinant human PD-1 protein is added to the wells, and the plate is incubated.

-

Detection: The plate is washed, and a streptavidin-HRP conjugate is added, followed by another incubation.

-

Signal Generation: After a final wash, a colorimetric HRP substrate is added, and the reaction is stopped with a stop solution.

-

Data Analysis: The absorbance is read using a plate reader, and the data is analyzed to determine the IC50 values for each compound.

Future Directions and Conclusion

The 5-phenylthiophene-2-carbonitrile scaffold holds significant promise for the development of novel therapeutics. The SAR insights, primarily driven by substitutions on the para-position of the phenyl ring with halogens, provide a strong foundation for further optimization. Future research should focus on a more systematic exploration of substitutions at positions 3 and 4 of the thiophene ring to fine-tune potency and selectivity. Additionally, investigating a broader range of biological targets for this scaffold could unveil new therapeutic opportunities. The combination of efficient synthetic strategies, such as the Gewald reaction, and robust biological screening assays will be instrumental in unlocking the full potential of this versatile chemical entity.

References

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for Thiophene Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered sulfur-containing heterocycle, is a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1] Its derivatives have been successfully developed into a wide range of therapeutic agents, demonstrating the significant potential of this chemical moiety in drug discovery.[1] This technical guide provides a comprehensive overview of the key therapeutic targets of thiophene compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anti-inflammatory and Immunomodulatory Targets

Thiophene derivatives have demonstrated significant anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory cascade.[2][3]